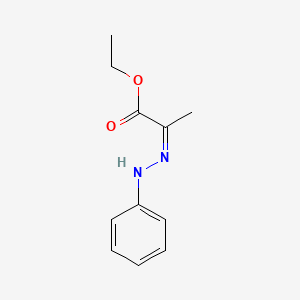

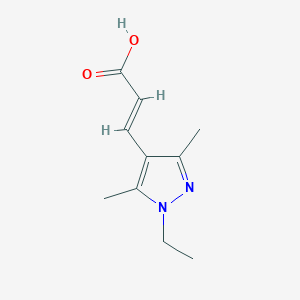

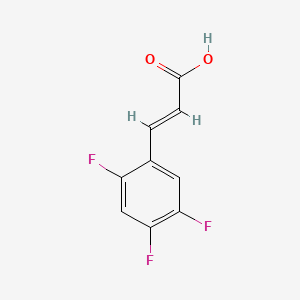

2,3-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrole derivatives is a common theme in the papers. For instance, the dimer of 3-bromo-6-dimethylamino-1-azafulvene is used as a precursor for the synthesis of pyrrole-2-carboxaldehydes, which could be related to the synthesis of the compound . Additionally, the synthesis of chiral dihydropyridines from benzaldehyde derivatives is discussed, which could provide a methodological framework for synthesizing the target compound . The synthesis of pyridinols from bromopyridine precursors is also relevant, as it involves modifications to the pyridine ring, which is structurally similar to pyrrolidinyl-benzaldehyde .

Molecular Structure Analysis

The molecular structure of related compounds, such as dimethylindium-pyridine-2-carbaldehyde oximate, is detailed, including coordination through nitrogen and oxygen atoms and the geometry of the indium atoms . This information can be extrapolated to understand the potential coordination and geometry of the nitrogen-containing pyrrolidinyl group in the target compound. The structure of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is also characterized, providing insights into the molecular structure of pyrrole derivatives .

Chemical Reactions Analysis

The papers describe various chemical reactions involving benzaldehyde derivatives. For example, the Hantzsch reaction modification using p-(dimethylamino)benzaldehyde to synthesize pyrido[2,3-d]pyrimidino-2,4(1H,3H)-diones and pyrazolo[3,4-b]pyridines is discussed . These reactions involve the formation of dihydropyridine rings and subsequent aromatization, which could be relevant to the chemical behavior of the target compound.

Physical and Chemical Properties Analysis

The physical properties such as melting points and yields of synthesized compounds are reported, as well as their characterization through various spectroscopic methods . The chemical properties, including reactivity and stability to air oxidation, of pyridinols are also studied, which could be analogous to the reactivity of the pyrrolidinyl group in the target compound . The spectroscopy analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provides information on the vibrational shifts due to dimer formation, which could be relevant to the physical and chemical properties of the target compound .

Aplicaciones Científicas De Investigación

Synthesis of Anticancer Intermediates

2,3-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde serves as a critical water-soluble aldehyde intermediate for the synthesis of small molecule anticancer drugs. The compound is synthesized through a high-yield method involving acetal, nucleophilic, and hydrolysis reactions from commercially available terephthalaldehyde. This synthesis process plays a significant role in developing new antitumor drugs with improved selectivity, efficiency, and safety, demonstrating the compound's importance in cancer research and drug development (Zhang, Cao, Xu, & Wang, 2018).

Antimicrobial Compound Synthesis

The compound has also been utilized in synthesizing novel isoxazoline incorporated pyrrole derivatives with significant antibacterial activity. These compounds were synthesized by reacting 2,3-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde with different substituted benzaldehydes, showcasing its versatility in creating compounds with potential antibacterial properties (Kumar, Kumar, & Nihana, 2017).

Synthesis of Optical Materials

Furthermore, research into 2,3-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde derivatives has extended into the field of non-linear optical materials. One study involved the characterization of a pyrrole containing chalcone derivative derived from 2,3-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde, indicating potential applications in developing new heterocyclic compounds with enhanced optical properties (Singh, Rawat, & Sahu, 2014).

Green Chemistry and Sustainable Synthesis

The compound's utility is further highlighted in green chemistry, where it contributes to the synthesis of 2-iminoisatins via an on-water pyrrolidine-mediated domino synthesis. This method emphasizes sustainable synthesis processes by using water as a solvent under ultrasound catalysis, promoting environmentally friendly chemical practices (Pelliccia et al., 2018).

Propiedades

IUPAC Name |

2,3-dimethyl-4-pyrrolidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-11(2)13(6-5-12(10)9-15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRPZWHGMAXUAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)N2CCCC2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

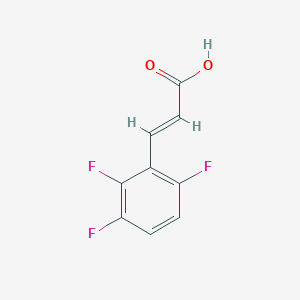

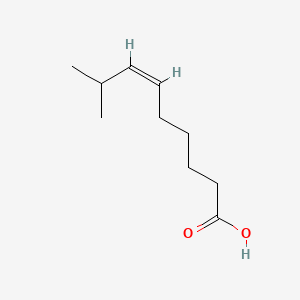

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)